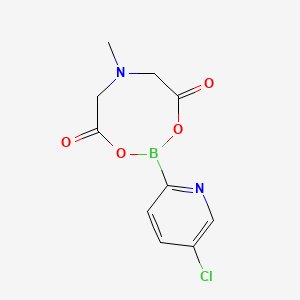
4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-4’-(isopentyloxy)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of a bromine atom and an isopentyloxy group attached to the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-(isopentyloxy)-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. The general procedure involves the reaction of 4-bromo-1,1’-biphenyl with isopentyl alcohol in the presence of a palladium catalyst and a base. The reaction conditions usually include:
Catalyst: Palladium(II) acetate or Palladium(0) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-4’-(isopentyloxy)-1,1’-biphenyl can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds.
化学反应分析
Types of Reactions
4-Bromo-4’-(isopentyloxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The isopentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The biphenyl core can be reduced to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 4-azido-4’-(isopentyloxy)-1,1’-biphenyl or 4-thio-4’-(isopentyloxy)-1,1’-biphenyl.
Oxidation: Formation of 4-bromo-4’-(isopentyloxy)benzaldehyde or 4-bromo-4’-(isopentyloxy)benzoic acid.
Reduction: Formation of 4-bromo-4’-(isopentyloxy)cyclohexane derivatives.
科学研究应用
4-Bromo-4’-(isopentyloxy)-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of liquid crystals and other advanced materials due to its unique structural properties.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Biological Studies: Used as a probe to study molecular interactions and mechanisms in biological systems.
作用机制
The mechanism of action of 4-Bromo-4’-(isopentyloxy)-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
相似化合物的比较
Similar Compounds
- 4-Bromo-4’-fluorobiphenyl
- 4-Bromo-4’-cyanobiphenyl
- 4-Bromo-4’-nitrobiphenyl
Uniqueness
4-Bromo-4’-(isopentyloxy)-1,1’-biphenyl is unique due to the presence of the isopentyloxy group, which imparts distinct physical and chemical properties. This group can influence the compound’s solubility, reactivity, and interaction with other molecules, making it valuable for specific applications in material science and medicinal chemistry.
属性
IUPAC Name |
1-bromo-4-[4-(3-methylbutoxy)phenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO/c1-13(2)11-12-19-17-9-5-15(6-10-17)14-3-7-16(18)8-4-14/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVXZWVTGZVSPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4,4,5,5-Tetramethyl-2-(2H,4H-spiro[benzo[b][1,4]dioxepine-3,1'-cyclopropan]-6-yl)-1,3,2-dioxaborolane](/img/structure/B8228100.png)




